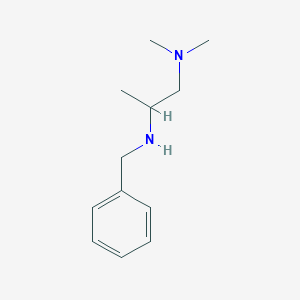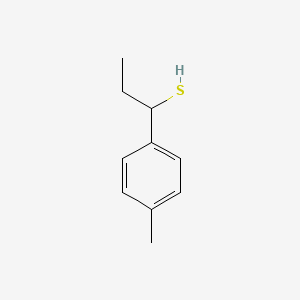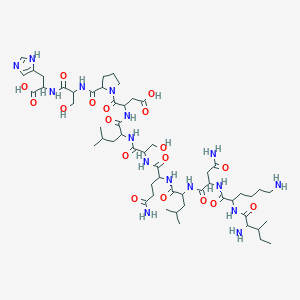![molecular formula C13H21NO3S B12117127 (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin ist eine organische Verbindung, die durch das Vorhandensein einer Sulfonamidgruppe gekennzeichnet ist, die an einen Tetramethylphenylring und eine Methoxyethylgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin umfasst typischerweise die folgenden Schritte:
Herstellung von 2,3,4,5-Tetramethylbenzolsulfonylchlorid: Dieses Zwischenprodukt kann durch Reaktion von 2,3,4,5-Tetramethylbenzol mit Chlorsulfonsäure unter kontrollierten Bedingungen hergestellt werden.
Bildung des Sulfonamids: Das Sulfonylchlorid wird dann in Gegenwart einer Base wie Triethylamin mit 2-Methoxyethylamin umgesetzt, um das gewünschte Sulfonamid zu bilden.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion von (2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin großtechnische Reaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxyethylgruppe kann zu entsprechenden Aldehyden oder Säuren oxidiert werden.
Reduktion: Die Sulfonamidgruppe kann unter bestimmten Bedingungen reduziert werden, um Amine zu erhalten.
Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung verschiedener substituierter Sulfonamide.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Hemmung von Enzymen zu untersuchen, insbesondere Enzyme, die mit Sulfonamidgruppen interagieren. Es kann auch als Vorläufer für die Synthese biologisch aktiver Moleküle dienen.
Medizin
In der pharmazeutischen Chemie wird (2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin auf sein Potenzial als Medikamentenkandidat untersucht. Seine Sulfonamidgruppe ist dafür bekannt, mit verschiedenen biologischen Zielen zu interagieren, was es zu einem wertvollen Gerüst für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Die Sulfonamidgruppe kann Wasserstoffbrückenbindungen mit aktiven Stellen von Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Die Methoxyethylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern.
Wirkmechanismus
The mechanism of action of (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Methoxyethyl)sulfonamid: Fehlt die Tetramethylphenylgruppe, wodurch es weniger sperrig und möglicherweise weniger selektiv ist.
(2,3,4,5-Tetramethylphenyl)sulfonamid: Fehlt die Methoxyethylgruppe, was sich auf ihre Löslichkeit und Reaktivität auswirken kann.
N-Methyl-N-(2-methoxyethyl)sulfonamid: Ähnlich in der Struktur, jedoch mit einer Methylgruppe anstelle der Tetramethylphenylgruppe.
Einzigartigkeit
(2-Methoxyethyl)[(2,3,4,5-Tetramethylphenyl)sulfonyl]amin ist einzigartig durch die Kombination der sperrigen Tetramethylphenylgruppe und der flexiblen Methoxyethylgruppe. Diese Kombination sorgt für ein Gleichgewicht zwischen sterischer Hinderung und Löslichkeit, wodurch es zu einer vielseitigen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C13H21NO3S |
|---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-9-8-13(12(4)11(3)10(9)2)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
YKAHGEUKLPPWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)



![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)

